molecular formula C20H21NO B2984753 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2310041-58-6

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one

Cat. No. B2984753
M. Wt: 291.394
InChI Key: JCQLMEJEXQWVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H21NO and its molecular weight is 291.394. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Phthalocyanine, Naphthalocyanine, and Derivatives as Corrosion Inhibitors : These compounds, including naphthalene derivatives, have been investigated for their potential as corrosion inhibitors. Their structure allows them to form strong chelating complexes with metallic atoms, making them excellent anticorrosive materials in various conditions. Studies suggest these compounds act as mixed-type inhibitors, retarding both anodic and cathodic reactions, and their adsorption mostly follows the Langmuir adsorption isotherm (Verma et al., 2021).

Microbial Biodegradation

Microbial Biodegradation of Polycyclic Aromatic Hydrocarbons (PAHs) : Research has delved into the genetic regulation and degradation pathways of PAHs, including naphthalene, by various bacteria. This review outlines the current knowledge of microbial PAH catabolism, highlighting the role of gram-negative and gram-positive bacteria in naphthalene degradation (Peng et al., 2008).

Environmental and Health Aspects

Naphthalene's Environmental and Health Impacts : Studies have addressed the presence and impacts of naphthalene and its derivatives in the environment, particularly their toxic, mutagenic, and carcinogenic potential. The significance of microbial degradation as a major mechanism for ecological recovery of PAH-contaminated sites has been emphasized, with a focus on understanding the biochemical processes determining the fate of PAH mixtures in polluted ecosystems (Jia & Batterman, 2010).

Analytical and Environmental Studies

Analytical Procedures for Polychlorinated Naphthalenes (PCNs) : Research has focused on the occurrence, analysis, and evaluation of PCNs in human and environmental matrices. This review highlights the need for continuous monitoring of highly toxic PCN congeners due to their prevalence and potential health risks (Agunbiade et al., 2020).

Synthetic Applications

Catalytic Non-Enzymatic Kinetic Resolution : This review provides insights into the development of catalytic non-enzymatic procedures for the kinetic resolution of racemic compounds, including derivatives of naphthalene, showcasing the importance of chiral catalysts in asymmetric organic synthesis (Pellissier, 2011).

properties

IUPAC Name

1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-2-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-14-11-17-9-10-18(12-14)21(17)20(22)13-16-7-4-6-15-5-2-3-8-19(15)16/h2-8,17-18H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQLMEJEXQWVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.